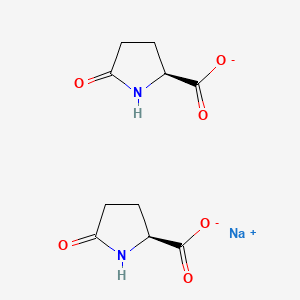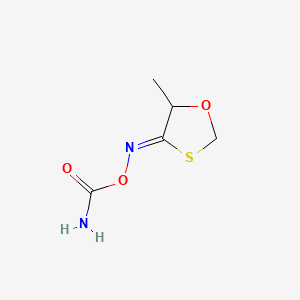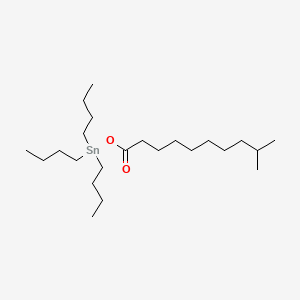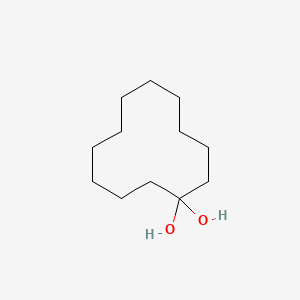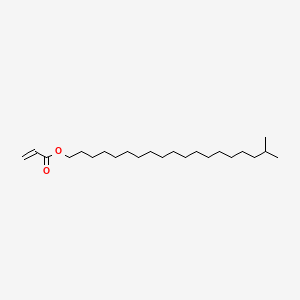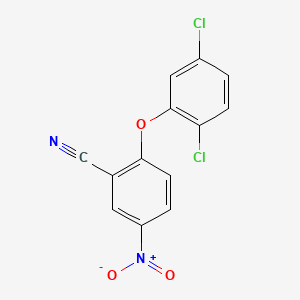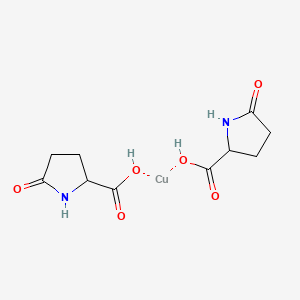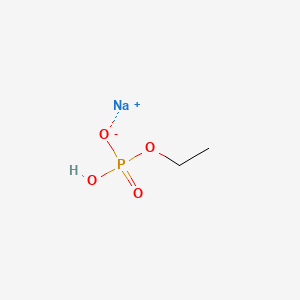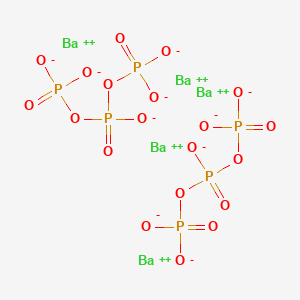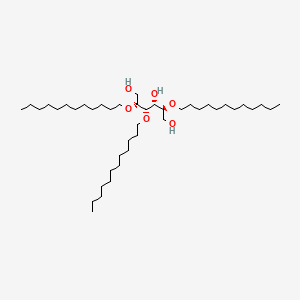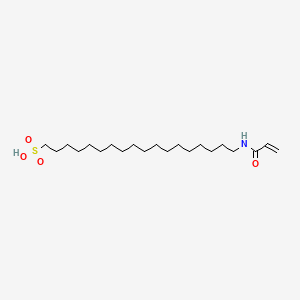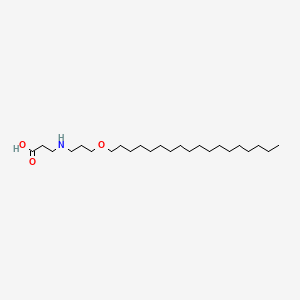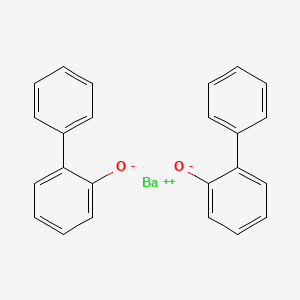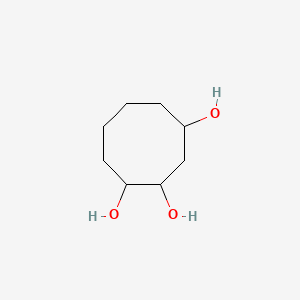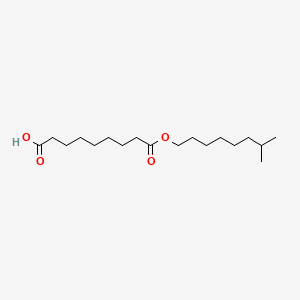
Isononyl hydrogen azelate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isononyl hydrogen azelate is a chemical compound with the molecular formula C18H34O4 and a molecular weight of 314.46 g/mol . It is a derivative of azelaic acid, a naturally occurring dicarboxylic acid. This compound is used in various industrial applications, including as a plasticizer and in the production of biodegradable polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isononyl hydrogen azelate can be synthesized through the esterification of azelaic acid with isononanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is heated to around 150°C, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound involves the continuous esterification of azelaic acid with isononanol in a fixed bed reactor. The reaction conditions include a hydrogen-oil volume ratio of 10:1 to 300:1, a reaction temperature of 200-320°C, and a reaction pressure of 0.1-1.0 MPa . The use of a fixed bed reactor allows for efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Isononyl hydrogen azelate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azelaic acid and isononanoic acid.
Reduction: Reduction of this compound can yield isononanol and azelaic acid.
Esterification: The compound can undergo further esterification to form diisononyl azelate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is carried out under reflux conditions.
Major Products Formed
Oxidation: Azelaic acid and isononanoic acid.
Reduction: Isononanol and azelaic acid.
Esterification: Diisononyl azelate.
Applications De Recherche Scientifique
Isononyl hydrogen azelate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of isononyl hydrogen azelate involves its interaction with various molecular targets and pathways:
Plasticizer Effect: In PVC resins, it modifies the polymer structure, reducing intermolecular forces and increasing flexibility.
Biodegradability: The ester bonds in this compound can be hydrolyzed by enzymes, leading to the breakdown of the compound into non-toxic byproducts.
Antimicrobial Activity: Similar to azelaic acid, this compound may exhibit antimicrobial properties by inhibiting bacterial growth and biofilm formation.
Comparaison Avec Des Composés Similaires
Isononyl hydrogen azelate can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
71850-13-0 |
|---|---|
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
9-(7-methyloctoxy)-9-oxononanoic acid |
InChI |
InChI=1S/C18H34O4/c1-16(2)12-8-6-7-11-15-22-18(21)14-10-5-3-4-9-13-17(19)20/h16H,3-15H2,1-2H3,(H,19,20) |
Clé InChI |
CYBNYNJMJHHWOP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCOC(=O)CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


